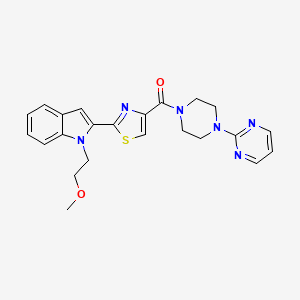

(2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic molecule This compound is notable for its multi-functional groups, including an indole, thiazole, and piperazine moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone involves multiple steps:

Indole Functionalization: : The first step involves the functionalization of the indole ring with a 2-methoxyethyl group. This can be achieved using a Friedel-Crafts alkylation reaction.

Thiazole Ring Formation: : Next, the thiazole ring is synthesized via a Hantzsch thiazole synthesis, which typically requires α-haloketones and thioamides.

Piperazine Derivatization: : The pyrimidin-2-yl group is introduced to the piperazine ring through nucleophilic aromatic substitution.

Coupling Reaction: : The final compound is formed through a coupling reaction between the indole-thiazole intermediate and the piperazine derivative under suitable conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to maximize yield and purity. Continuous flow synthesis could be employed for improved efficiency and scalability.

化学反応の分析

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions primarily on the methoxyethyl side chain, yielding aldehyde or carboxylic acid derivatives.

Reduction: : Reduction reactions can be performed on the thiazole ring, leading to dihydrothiazole derivatives.

Substitution: : The compound can also undergo nucleophilic or electrophilic substitution reactions, particularly on the indole and piperazine rings.

Common Reagents and Conditions

Oxidation: : Reagents like KMnO4 (potassium permanganate) or CrO3 (chromium trioxide) in acidic conditions.

Reduction: : Reagents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).

Substitution: : Conditions involve bases or acids like NaOH or HCl and various nucleophiles/electrophiles.

Major Products

Oxidation leads to the formation of methoxyacetaldehyde or methoxyacetic acid.

Reduction results in dihydrothiazole derivatives.

Substitution reactions yield a wide range of substituted derivatives depending on the substituents used.

科学的研究の応用

Chemistry: : This compound is used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development. Biology : It serves as a molecular probe to study biological processes and receptor interactions due to its multiple functional groups. Medicine Industry : Used in the development of new materials with specific properties, such as enhanced conductivity or selective binding capabilities.

作用機序

The compound interacts with various molecular targets due to its multiple functional groups:

Indole Moiety: : Binds to tryptophan-binding sites, impacting serotonin receptors.

Thiazole Ring: : Involved in coordination with metal ions, affecting metalloprotein functions.

Piperazine Ring: : Engages in hydrogen bonding and van der Waals interactions, influencing receptor activity.

類似化合物との比較

Compared to other indole-based compounds, (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone stands out due to its unique combination of indole, thiazole, and piperazine rings. This combination provides a broader range of chemical reactivity and biological interactions.

Similar Compounds Include:

(2-(1H-Indol-2-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

(2-(1-(2-Ethoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

These compounds share structural similarities but differ in their side chains and substitutions, which in turn affect their reactivity and application profiles.

Hope that helps!

生物活性

The compound (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone , with the CAS number 1171029-69-8, is a complex organic molecule that integrates multiple pharmacologically relevant moieties. This article delves into its biological activities, synthesis, and potential therapeutic applications.

Structural Overview

The compound features:

- Indole : Known for its diverse biological activities, including anticancer and antimicrobial properties.

- Thiazole : Associated with various biological activities, including antimicrobial and anti-inflammatory effects.

- Piperazine : Commonly found in many pharmaceuticals, noted for its role in modulating neurotransmitter activity.

Synthesis

The synthesis of this compound involves several key steps:

- Indole Functionalization : The indole ring is functionalized with a 2-methoxyethyl group via Friedel-Crafts alkylation.

- Thiazole Ring Formation : Constructed through Hantzsch thiazole synthesis using α-haloketones and thioamides.

- Piperazine Derivatization : The pyrimidin-2-yl group is introduced via nucleophilic aromatic substitution.

- Coupling Reaction : Final assembly of the molecule occurs through coupling reactions.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study on similar compounds, most derivatives demonstrated moderate to excellent antibacterial activity against various strains, suggesting that the thiazole and piperazine components enhance this effect .

Anticancer Potential

The indole moiety is known for its anticancer properties. Compounds structurally related to our target have shown promising results in inhibiting cancer cell migration and proliferation. A recent study identified a related compound that inhibited mutant p53-dependent cancer cell migration, indicating potential for therapeutic development against specific cancer types .

Neuropharmacological Effects

Piperazine derivatives are often studied for their neuropharmacological effects. The combination of piperazine with indole and thiazole may enhance central nervous system activity, potentially leading to applications in treating anxiety or depression .

Case Studies

- Antimicrobial Screening : A series of thiazole-piperazine derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds similar to this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .

- Cancer Cell Inhibition : In vitro studies on related compounds showed inhibition of cell migration in cancer lines expressing mutant p53, highlighting the potential of this compound class in oncology .

特性

IUPAC Name |

[2-[1-(2-methoxyethyl)indol-2-yl]-1,3-thiazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O2S/c1-31-14-13-29-19-6-3-2-5-17(19)15-20(29)21-26-18(16-32-21)22(30)27-9-11-28(12-10-27)23-24-7-4-8-25-23/h2-8,15-16H,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQBWVBMGMSZBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCN(CC4)C5=NC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。